2,2,5,5-Tetramethylpyrrolidine-3-carboxamide
Overview
Description
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide is a carboxamide derivative of a hydrogenated pyrrole. It is a cyclic secondary amine with a five-membered ring structure, containing four carbon atoms and one nitrogen atom. This compound is known for its unique steric hindrance due to the presence of four methyl groups attached to the pyrrolidine ring .
Mechanism of Action
Target of Action
It is known that this compound is a carboxamide of hydrogenated pyrrole derivative .
Mode of Action
It is known that the compound is used in the synthesis of its nitroxide, 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy free radical .
Result of Action
Some derivatives of this compound have been evaluated for antiarrhythmic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide typically involves the hydrogenation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. This process requires specific conditions, including the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and cost-effectiveness in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Reduction: It can be reduced back to its precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.
Substitution: The amide group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy.
Reduction: 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
2,2,5,5-Tetramethylpyrrolidine-3-carboxamide has several applications in scientific research:
Comparison with Similar Compounds
2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide: A precursor in the synthesis of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide.
3-Carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: An oxidized derivative used in EPR spectroscopy.
2,2,6,6-Tetramethylpiperidine: Another sterically hindered amine with similar applications in radical chemistry.
Uniqueness: this compound is unique due to its specific steric hindrance and stability, making it an excellent candidate for the synthesis of stable nitroxide radicals. Its derivatives have significant applications in various fields, including chemistry, biology, and medicine, highlighting its versatility and importance .
Properties
IUPAC Name |
2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)5-6(7(10)12)9(3,4)11-8/h6,11H,5H2,1-4H3,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAGFQOGFRYOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1)(C)C)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883556 | |
Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
702-96-5 | |
Record name | 2,2,5,5-Tetramethyl-3-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=702-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,5,5-tetramethylpyrrolidine-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural differences observed between racemic and enantiopure forms of 2,2,5,5-Tetramethylpyrrolidine-3-carboxamide-1-oxyl?
A1: Research using Electron Spin Resonance (ESR) spectroscopy has revealed distinct spectral differences between solid-state samples of racemic and enantiopure this compound-1-oxyl crystals []. This suggests that the spatial arrangement of molecules within the crystal lattice significantly influences the observed spectroscopic properties, highlighting the importance of chirality in this compound.
Q2: Are there any known analytical techniques used to characterize this compound-1-oxyl?
A3: Yes, Electron Spin Resonance (ESR) spectroscopy has been successfully employed to differentiate between racemic and enantiopure forms of this compound-1-oxyl in the solid state []. This technique provides valuable insights into the molecular environment and interactions within the crystal structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.